2-(2-Chloro-3-methylphenyl)acetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-chloro-3-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHAQCHUICRIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Condensation Reactions
The most common approach to synthesize this compound starts from 2-chloro-3-methylbenzaldehyde. This aldehyde undergoes condensation with ammonium acetate and potassium cyanide to form the nitrile intermediate. This method is well-documented for its efficiency and moderate reaction conditions.
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- Starting material: 2-chloro-3-methylbenzaldehyde.
- Condensation: Reaction with ammonium acetate and potassium cyanide.
- Product: Formation of this compound.
Reaction conditions : Typically carried out under controlled temperature (often 60–80°C) to optimize yield and minimize by-products.
Advantages : This route allows for high purity and good yields, suitable for both laboratory and industrial scale.
One-Pot Condensation and Reduction Method (Related Analogues)
Although direct literature on this compound is limited, related compounds such as 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile have been synthesized via a one-pot method involving condensation followed by catalytic reduction.
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- Condensation of chlorobenzyl cyanide with a chloronitrotoluene derivative.
- Adjustment of pH to neutral range (6–7).
- Reduction using hydrazine hydrate catalyzed by iron trichloride with a carrier such as activated carbon or alumina.
- Temperature control between 60–80°C.
Outcome : The reaction proceeds without intermediate isolation, improving efficiency and yield (up to 89%) with high purity (HPLC > 99.7%).
-
- Hydrazine hydrate to nitro compound molar ratio: 1.5–4:1 (preferably 2–3:1).
- Catalyst (iron trichloride) mass ratio: 2–5% relative to nitro compound.
- Carrier (activated carbon or silica) mass ratio: 5–10% relative to nitro compound.
This method, while described for a related compound, provides insights into potential analogous strategies for this compound preparation.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 60–80 °C | Maintains reaction rate and controls side reactions |
| pH during reduction | 6–7 | Ensures optimal catalyst activity and product stability |
| Hydrazine hydrate ratio | 1.5–4 molar equiv. | Excess hydrazine ensures complete reduction |
| Catalyst type | Iron trichloride | Effective for nitro group reduction |
| Catalyst loading | 2–5% (mass ratio) | Balances activity and cost |
| Carrier type | Activated carbon, alumina, silica | Supports catalyst dispersion and activity |
| Carrier loading | 5–10% (mass ratio) | Enhances catalytic efficiency |
| Solvent | Methanol, ethanol, water mixtures | Solubility and reaction medium |
These parameters are critical for maximizing yield and purity while minimizing by-products and reaction time.
Hydrolysis and Further Transformations
In some synthetic schemes, this compound serves as an intermediate for further hydrolysis to 2-amino-2-(2-chloro-3-methylphenyl)acetic acid or its hydrochloride salt. This involves controlled acidic or basic hydrolysis under optimized conditions to avoid degradation.
- Hydrolysis conditions typically include:
- Acidic medium (e.g., HCl).
- Temperature control (60–80°C).
- Reaction monitoring by HPLC or TLC.
The nitrile hydrolysis step is crucial in pharmaceutical intermediate synthesis and requires careful optimization to maintain compound integrity.
Purification Techniques
Purification of this compound generally involves:
- Crystallization from suitable solvents (e.g., ethanol, methanol).
- Filtration and washing to remove catalyst residues and impurities.
- Chromatographic methods (silica gel column chromatography) may be used for fine purification.
High-performance liquid chromatography (HPLC) is commonly employed for purity assessment, aiming for >95% purity in final products.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The one-pot method offers streamlined synthesis with fewer purification steps and higher overall efficiency.
- Catalyst choice and solvent system significantly influence reaction rate and selectivity.
- Controlling the pH and temperature during reduction is critical to prevent side reactions such as over-reduction or decomposition.
- Industrial scale-up favors continuous flow and automated systems to maintain consistent reaction conditions and product quality.
- Analytical techniques such as NMR, FT-IR, and HPLC are essential for structural confirmation and purity assessment.
This comprehensive analysis synthesizes diverse research and patent literature to provide an authoritative overview of the preparation methods for this compound. The methods emphasize efficient condensation and reduction strategies with careful control of reaction parameters to achieve high yield and purity suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which is a good leaving group.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-(2-Chloro-3-methylphenyl)acetonitrile as an antimicrobial agent. For instance, compounds derived from this nitrile have been tested for their efficacy against various bacterial strains. A study demonstrated that derivatives exhibited significant antibacterial activity, comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Research utilizing carrageenan-induced edema in rat models indicated that certain derivatives showed promising anti-inflammatory activity, suggesting potential therapeutic uses in treating inflammatory diseases .
Synthesis and Organic Chemistry
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its utility in forming more complex structures has been documented in several synthetic routes. For example, it has been employed in the synthesis of quinoline derivatives through microwave-assisted reactions .
Reactions with Other Compounds
The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. One notable reaction involves its use with palladium catalysts to form biphenyl derivatives, showcasing its versatility in synthetic applications .
Material Science Applications
Polymer Chemistry
In material science, this compound is explored for its potential role in developing new polymer materials. Its nitrile functionality allows for the incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The chloro and nitrile groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences between 2-(2-Chloro-3-methylphenyl)acetonitrile and related compounds:
Key Observations:
- Electron-Withdrawing Groups : Dichloro derivatives (e.g., 2-(2,4-Dichlorophenyl)acetonitrile) exhibit stronger electron withdrawal, lowering LUMO energy and enhancing electrophilicity .
- Heterocyclic Analogs : Thiophene-containing analogs (e.g., 2-(Thiophen-3-yl)acetonitrile) display altered electronic properties due to sulfur's polarizability, influencing applications in materials science .
Reactivity Trends
- Nitrile Functionality: The nitrile group enables conversions to amines, carboxylic acids, or heterocycles. For example, 2-(5-Methoxyphenyl-triazolylthio)acetonitriles undergo hydrolysis to iminoethers under HCl flow .
- Steric Effects : The methyl group in this compound may hinder reactions at the ortho position, contrasting with unsubstituted analogs like 2-(2-Chlorophenyl)acetonitrile .
Biological Activity
2-(2-Chloro-3-methylphenyl)acetonitrile is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN, featuring a chloro group and a nitrile functional group attached to a phenyl ring. This structure is essential for its biological activity, influencing its interactions with biomolecules.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Anticancer Properties : Potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Interaction with specific enzymes affecting metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The chloro group can facilitate nucleophilic attacks, leading to the inhibition of enzyme activity. Additionally, the nitrile group may participate in hydrogen bonding or dipole-dipole interactions with active sites on proteins.
Antimicrobial Activity
A study investigated the antimicrobial properties of various nitriles, including this compound. Results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Chloro-3-methylphenyl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-3-methylbenzyl chloride with sodium cyanide in a polar aprotic solvent like acetonitrile under reflux conditions. Evidence from analogous syntheses (e.g., 2-(2-formylphenoxy)acetamide in acetonitrile with K₂CO₃ as a base) suggests that optimizing stoichiometry (e.g., 1:1.5 molar ratio of substrate to cyanide source) and reaction time (24–48 hours) improves yield . Monitoring via TLC and post-reaction filtration to remove salts (e.g., K₂CO₃) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and the nitrile carbon (δ ~120 ppm).
- FTIR : A sharp peak at ~2240 cm⁻¹ confirms the -C≡N group .
- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the chloro and methyl substituents. SHELX programs (e.g., SHELXL) refine crystallographic data, with H atoms treated as riding models (C–H = 0.93 Å) .
Table 1 : Key Characterization Data
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 2.4 (CH₃), 7.2–7.8 (Ar-H) | Substituent identification |
| FTIR | 2240 cm⁻¹ (C≡N) | Functional group analysis |
| XRD | Space group P2₁/c | Crystal packing analysis |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement of this compound be resolved?
- Methodological Answer : Discrepancies in thermal parameters or occupancy rates often arise from disordered chloro/methyl groups. Using SHELXL’s PART instruction to model disorder and applying restraints (e.g., SIMU, DELU) improves refinement. High-resolution data (>1.0 Å) and twinning detection (via BASF parameter) are critical . For example, refining a similar nitrile compound required partitioning the molecule into rigid segments and optimizing hydrogen bonding networks .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the nitrile carbon’s LUMO energy indicates susceptibility to nucleophilic addition .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., acetonitrile) model reaction pathways. A study on 3-oxo-propionitriles used MD to simulate electrophilic attack by chloroacetyl chloride, revealing solvent effects on reaction kinetics .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The nitrile group is a versatile handle for synthesizing heterocycles. For example:
- Step 1 : Convert nitrile to amidoxime (NH₂OH/HCl, ethanol, reflux).
- Step 2 : Cyclize with acetic anhydride to form 1,2,4-oxadiazoles, which are bioactive scaffolds . A related compound, 2-(3-benzoylphenyl)propionitrile, was used to synthesize thiazolidinones with anti-inflammatory activity .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for this compound across studies?
- Methodological Answer : Contradictions may stem from solvent effects or impurities. For example:
- Solvent : Chemical shifts vary between CDCl₃ (δ 7.4 for aromatic H) and DMSO-d₆ (δ 7.6).
- Impurities : Residual acetonitrile (δ 1.9 in ¹H NMR) may overlap with methyl signals. Re-crystallization or column chromatography (silica gel, hexane/EtOAc) ensures purity .
Research Design Considerations
Q. What experimental controls are critical when studying the biological activity of derivatives of this compound?
- Methodological Answer :
- Negative Controls : Use unmodified nitrile to isolate bioactivity of derivatives.
- Solvent Controls : Account for DMSO’s cytotoxicity in cell-based assays.
- Dose-Response : Test concentrations from 1 nM–100 μM to establish IC₅₀ values. A study on 2-(3-benzoylphenyl)propionitrile derivatives used MTT assays with triplicate measurements to validate antiproliferative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
